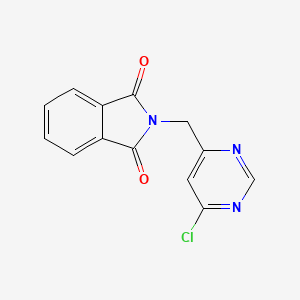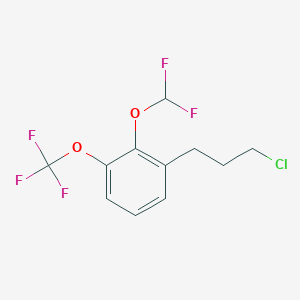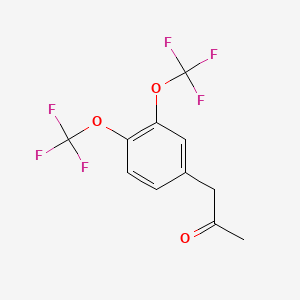
5-Cyano-2,3,4-trifluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyano-2,3,4-trifluorobenzaldehyde is an organic compound with the molecular formula C8H2F3NO. It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are replaced by cyano and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the halogen-exchange reaction, where a precursor compound like 4-chlorobenzaldehyde undergoes a reaction with a fluorinating agent to introduce the trifluoromethyl groups .
Industrial Production Methods
Industrial production of 5-Cyano-2,3,4-trifluorobenzaldehyde often involves large-scale chemical synthesis using similar halogen-exchange reactions. The process is optimized for high yield and purity, ensuring that the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyano-2,3,4-trifluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and various substituted benzaldehyde derivatives. These products are often used as intermediates in further chemical synthesis .
Aplicaciones Científicas De Investigación
5-Cyano-2,3,4-trifluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Cyano-2,3,4-trifluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The cyano and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. These functional groups can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 3,4,5-Trifluorobenzaldehyde
- 2,4,5-Trifluorobenzaldehyde
Uniqueness
5-Cyano-2,3,4-trifluorobenzaldehyde is unique due to the presence of both cyano and trifluoromethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H2F3NO |
|---|---|
Peso molecular |
185.10 g/mol |
Nombre IUPAC |
2,3,4-trifluoro-5-formylbenzonitrile |
InChI |
InChI=1S/C8H2F3NO/c9-6-4(2-12)1-5(3-13)7(10)8(6)11/h1,3H |
Clave InChI |
WQMDKGPJHZBLLT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1C#N)F)F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-[(10S,13R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14056874.png)
